molecular formula C8H9BN4O2 B14069866 (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14069866
M. Wt: 204.00 g/mol
InChI Key: NURCPBGAQQPMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the formation of the pyrimidine ring through a condensation reaction. The boronic acid group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents for the borylation step .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The boronic acid group forms a tetrahedral boronate complex with the hydroxyl groups of the enzyme, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This specific arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

[2-(3-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-10-4-7(5-11-8)9(14)15/h2-5,14-15H,1H3

InChI Key

NURCPBGAQQPMAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2C=CC(=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.